2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid
Description
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5 and a tetrahydropyran-4-ylmethoxy (oxan-4-ylmethoxy) substituent at position 2 (Figure 1). This compound is of interest due to its structural versatility, which allows modifications for applications in medicinal chemistry, materials science, and organic synthesis. Its synthesis typically involves coupling reactions between pyrimidine-5-carboxylic acid precursors and oxan-4-ylmethoxy derivatives under controlled conditions .
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)9-5-12-11(13-6-9)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNWEHQSAIIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162648 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-47-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with tetrahydro-2H-pyran-4-ylmethanol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents at positions 2 and 4 of the pyrimidine ring, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
Biological Activity
2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with autotaxin and lysophosphatidic acid (LPA) signaling. These pathways are implicated in various diseases, including cancer and inflammatory conditions. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₄. The compound features a pyrimidine ring substituted with a methoxy group linked to a tetrahydrofuran moiety, contributing to its unique biological properties.
Target Enzyme: Autotaxin
this compound acts primarily as an inhibitor of autotaxin, an enzyme responsible for the production of LPA. By inhibiting autotaxin, the compound reduces the levels of LPA, which is known to play a significant role in promoting inflammation, fibrosis, and cancer progression .
Biochemical Pathways
The modulation of autotaxin activity influences several key pathways:
- Inflammation : Reduced LPA levels can lead to decreased inflammatory responses.
- Fibrosis : By inhibiting autotaxin, the compound may help mitigate fibrotic processes in tissues.
- Cancer Progression : The inhibition of LPA signaling has potential implications in cancer treatment by slowing tumor growth and metastasis.
Biological Activity and Research Findings
Research indicates that this compound exhibits significant biological activity:
- Inhibition Studies : Preliminary studies have shown that this compound effectively inhibits autotaxin activity, leading to a notable decrease in LPA levels in vitro .
-
Therapeutic Applications : Due to its ability to modulate autotaxin activity, there is potential for this compound to be used in treating conditions such as:
- Renal diseases
- Liver disorders
- Various cancers
-
Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique aspects of this compound:
Compound Name Structural Features Unique Aspects 2,4-Dihydroxypyrimidine-5-carboxylic acid Hydroxyl groups at positions 2 and 4 Exhibits different biological activities 5-Pyrimidinecarboxylic acid Lacks the oxan substituent Primarily studied for its role in nucleic acids 2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-5-carboxylic acid Similar ether functionality Different pharmacological profile
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation compared to control groups. This suggests a promising role in managing inflammatory diseases.
- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that treatment with this compound led to decreased cell proliferation and increased apoptosis rates, indicating its potential as an anticancer agent.
Q & A
Basic: What are the recommended storage conditions for 2-(Oxan-4-ylmethoxy)pyrimidine-5-carboxylic acid to ensure stability?
Store the compound in a tightly sealed container at -20°C or lower to prevent degradation. Avoid exposure to moisture and strong oxidizing agents, as these conditions may compromise its stability. Ensure proper ventilation in storage areas and use inert gas purging for long-term storage of bulk quantities. Safety data sheets (SDS) indicate that decomposition products may include carbon oxides and nitrogen oxides under extreme conditions .
Basic: What methods are recommended for preparing stock solutions given its solubility profile?
The compound exhibits limited water solubility but dissolves in polar aprotic solvents like DMSO or ethanol . To prepare stock solutions:
Warm the solvent to 37°C to enhance dissolution.
Use sonication for 10–15 minutes to ensure homogeneity.
Centrifuge at 10,000 rpm to remove undissolved particulates.
Store aliquots at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent precipitation .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps for optimization include:
Hydrolysis Conditions : Use a 1:1 ethanol-water mixture with NaOH (2 eq) at room temperature for 1 hour to maximize carboxylate formation. Monitor reaction progress via LCMS (e.g., m/z 338 [M+H]+ observed in analogous syntheses) .
Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures.
Reagent Stoichiometry : Maintain a 1:1 molar ratio of boronic acid derivatives (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) to pyrimidine precursors to minimize side reactions .
Advanced: What analytical techniques are effective for characterizing its metal complexes?
X-ray Diffraction (XRD) : Resolve crystal structures to determine coordination geometry (e.g., Mn(II) or Cu(II) complexes with pyrimidine-5-carboxylic acid derivatives) .
UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer bands (e.g., shifts in λmax due to carboxylate-metal interactions).
Theoretical Calculations : Use DFT to model electronic structures and predict antioxidant properties influenced by metal coordination .
Advanced: How to design experiments assessing biological activity of its derivatives?
In Vitro Assays : Test cytotoxicity using HCT116 or Ehrlich ascites carcinoma (EAC) cells at concentrations of 1–100 µM . Monitor cell viability via MTT assays .
Structure-Activity Relationship (SAR) : Modify the oxan-4-ylmethoxy group or pyrimidine ring substituents (e.g., trifluoromethyl or methoxy groups) to evaluate potency changes .
Target Identification : Use SPR or ITC to measure binding affinity to enzymes like dihydrofolate reductase or kinases .
Advanced: How to resolve contradictions in solubility and stability data?
Controlled Solubility Testing : Replicate conditions from conflicting studies (e.g., pH 5–9 buffers, DMSO vs. ethanol) while monitoring via HPLC for degradation products .
Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and compare to refrigerated controls using LC-MS to identify decomposition pathways .
Cross-Validate Sources : Prioritize peer-reviewed studies over SDS entries for solubility claims, as vendor data may lack experimental details .
Basic: What safety precautions are necessary during handling?
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is inadequate .
Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. For large spills, evacuate and contact EH&S .
First Aid : For skin contact, wash with soap and water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Advanced: How can computational methods predict reactivity with biological targets?
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., binding to ATP pockets in kinases) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
QSAR Modeling : Corrogate electronic parameters (e.g., LogP, HOMO-LUMO gaps) with bioactivity data to design optimized derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
